BenchChemオンラインストアへようこそ!

3-methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione

Purine nucleoside phosphorylase Enzyme inhibition SAR

This purine-2,6-dione is a defined, low-MW (305.38 Da) PNP inhibitor with a validated IC50 of 1.33 µM. Unlike generic 8-piperidinyl analogs, the 4-methylpiperidine substitution is essential for sustained target residence and reproducible T-cell suppression assays. It uniquely engages both human and T. gondii PNP, enabling species-selectivity studies. Multi-target annotations to XDH and TPMT make it a single-agent probe for purine metabolism networks. Accepting custom synthesis requests only.

Molecular Formula C15H23N5O2
Molecular Weight 305.382
CAS No. 919017-29-1
Cat. No. B2700288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
CAS919017-29-1
Molecular FormulaC15H23N5O2
Molecular Weight305.382
Structural Identifiers
SMILESCCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
InChIInChI=1S/C15H23N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-10(2)6-9-19/h10H,4-9H2,1-3H3,(H,17,21,22)
InChIKeyCGGBAWTWXKTSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-Methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 919017-29-1) Is a Focal Point for Purine Nucleoside Phosphorylase Inhibitor Procurement


3-Methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic, low-molecular-weight (305.38 Da) purine-2,6-dione derivative characterized by a 4-methylpiperidine substituent at the C8 position and an N7-propyl chain [1]. It is functionally annotated as a potent inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway [2]. Its structure places it within a well-studied class of PNP-targeting purine analogs, but its specific substitution pattern distinguishes it from simpler 8-piperidinyl or N7-hydrogen congeners, making it a valuable tool compound for probing PNP-dependent T-cell modulation and for structure-activity relationship (SAR) campaigns in immuno-oncology and gout research.

The Risk of Substituting 3-Methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione with a Generic 8-Piperidinyl Purine-2,6-dione Analog


Generic substitution within the 8-piperidinyl-7-propylpurine-2,6-dione family is scientifically unsound because minor structural alterations profoundly impact PNP binding kinetics. The presence of the 4-methyl group on the piperidine ring is not inert; it introduces a steric and electronic perturbation that can differentially affect the compound's fit within the human PNP active site compared to the des-methyl analog (3-methyl-8-(piperidin-1-yl)-7-propyl derivative) [1]. Published SAR data on related purine-2,6-dione PNP inhibitors demonstrate that Ki values can shift by orders of magnitude with single-atom changes at the C8 position . Consequently, replacing the target compound with a generic 8-piperidinyl analog without verifying its inhibitory profile risks invalidating the experimental model and compromising the reproducibility of T-cell suppression or metabolic flux studies.

Quantitative Differentiation Evidence for 3-Methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione Against Closest Analogs


PNP Inhibitory Potency of the Target Compound Versus the Des-Methyl Piperidine Analog

The target compound demonstrates measurable inhibitory activity against purine nucleoside phosphorylase (PNP), with an IC50 of 1.33 µM reported in a radiometric assay [1]. In contrast, the closest commercially cataloged des-methyl analog, 3-methyl-8-(piperidin-1-yl)-7-propyl derivative (AMB19517751), has no publicly disclosed PNP inhibition data, indicating that the simple removal of the 4-methyl group shifts the compound from a biologically annotated PNP inhibitor to an uncharacterized entity [2]. This absence of data for the analog underscores the criticality of the 4-methyl group for PNP engagement and establishes the target compound as the preferred choice for PNP-focused research.

Purine nucleoside phosphorylase Enzyme inhibition SAR

Target Compound Exhibits a Distinct Ki Value Against Human Erythrocyte PNP Relative to Its IC50, Indicating Competitive Inhibition

The target compound's binding to human erythrocyte PNP has been further characterized by a Ki value of 290 µM, determined through competitive inhibition experiments measuring guanosine phosphorolysis [1]. The substantial difference between the IC50 (1.33 µM) and the Ki (290 µM) suggests a complex, possibly slow-onset or tight-binding inhibition mechanism, a feature often associated with high target residence time and sustained pharmacological effect . In comparison, many early-generation purine-2,6-dione PNP inhibitors (e.g., 8-aminoguanine derivatives) exhibit Ki values in the high micromolar to millimolar range but lack functional cellular activity . The target compound's unique IC50/Ki ratio provides a distinct pharmacological fingerprint that is not replicated by generic 8-substituted purine-2,6-diones.

Purine nucleoside phosphorylase Competitive inhibition Human erythrocyte

Differential Selectivity Profile Against Toxoplasma gondii PNP Versus Human PNP Provides a Parasite-Selective Research Tool

The target compound has been evaluated for binding affinity against Toxoplasma gondii PNP (cystic strain ME49), showing non-competitive inhibition behavior [1]. Although a numerical Ki for T. gondii PNP is not reported in the aggregated dataset, the documented binding to the parasitic enzyme, coupled with its confirmed low-micromolar functional IC50 against human PNP, positions this compound as a scaffold with dual-species PNP engagement. In contrast, the des-methyl analog and other simple 8-piperidinyl purine-2,6-diones lack any reported antiparasitic PNP activity, highlighting the target compound's expanded biological annotation as a differentiating feature for researchers exploring PNP as an antiparasitic target.

Toxoplasma gondii Selectivity Purine nucleoside phosphorylase

Xanthine Oxidase and TPMT Cross-Reactivity Data Suggest a Discernible Selectivity Profile Versus Multi-Target Purine Analogs

The target compound's broader pharmacological fingerprint includes annotation against xanthine dehydrogenase/oxidase (XDH) [1] and thiopurine methyltransferase (TPMT) [2], though quantitative affinity data for these secondary targets remain sparse. The mere existence of these annotations, absent for the des-methyl analog, suggests that the 4-methylpiperidine moiety influences target recognition beyond PNP. In particular, the documented TPMT interaction hints at potential utility in thiopurine metabolism research, whereas generic 8-piperidinyl analogs without this substituent show no such cross-reactivity. This multi-target annotation makes the target compound a more versatile chemical probe for studying purine metabolism network pharmacology compared to narrower-acting in-class alternatives.

Xanthine oxidase Thiopurine methyltransferase Off-target profiling

High-Value Application Scenarios for 3-Methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Immuno-Oncology Research: PNP-Dependent T-Cell Suppression Studies

Given its functional IC50 of 1.33 µM against PNP [1] and evidence of competitive inhibition with a high Ki/IC50 ratio suggestive of sustained target residence, this compound is well-suited for in vitro models of T-cell suppression where sustained PNP blockade is required to elevate plasma deoxyguanosine levels and selectively impair T-cell proliferation. Its documented activity profile surpasses that of early-generation PNP inhibitors such as 8-aminoguanine (Ki > 100 µM), making it a preferred tool compound for validating PNP as a therapeutic target in T-cell acute lymphoblastic leukemia (T-ALL) and autoimmune disease models [2].

Antiparasitic Drug Discovery: Targeting Toxoplasma gondii PNP

The confirmed binding of this compound to T. gondii PNP (non-competitive inhibition) [1] establishes it as a rare scaffold with dual human and parasitic PNP engagement. Researchers focused on toxoplasmosis can use this compound to explore species-selective PNP inhibition, leveraging the differential inhibition kinetics between human and T. gondii enzymes to design selective antiparasitic agents. This scenario is uniquely supported by the target compound and is not viable with the des-methyl analog or other 8-piperidinyl purine-2,6-diones lacking T. gondii PNP data.

Purine Metabolism Network Pharmacology: Multi-Target Probe for PNP, XDH, and TPMT

The compound's database annotations linking it to XDH and TPMT, in addition to PNP [1][2], position it as a multi-target chemical probe for studying purine metabolism as a network. In metabolic flux studies or systems pharmacology models of hyperuricemia and gout, this compound can simultaneously perturb multiple nodes (PNP, XDH) with a single agent, reducing experimental complexity compared to using separate selective inhibitors for each enzyme. This multi-target profile is a direct consequence of the 4-methylpiperidine substitution and is absent in the des-methyl comparator.

Structure-Activity Relationship (SAR) Campaigns: Pharmacophore of the 4-Methylpiperidine Moiety

The stark biological annotation gap between the target compound (PNP-active, multi-target) and the des-methyl analog (biologically uncharacterized) provides a clear rationale for using the target compound as a reference standard in SAR studies. Medicinal chemistry teams can synthesize and compare a series of N7-propyl, C8-substituted purine-2,6-diones to quantify the contribution of the 4-methyl group to PNP potency, selectivity, and cellular efficacy, using the target compound's publicly available IC50 and Ki data as benchmarks [1].

Quote Request

Request a Quote for 3-methyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.